molecular formula C18H13N3S B14203143 N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine CAS No. 832081-69-3

N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine

Cat. No.: B14203143
CAS No.: 832081-69-3
M. Wt: 303.4 g/mol
InChI Key: FMOQDZMUORZWEB-UHFFFAOYSA-N
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Description

N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological activities.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-3-(thiophen-2-yl)quinoxalin-2-amine stands out due to its unique combination of a quinoxaline core with phenyl and thiophene substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

832081-69-3

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-phenyl-3-thiophen-2-ylquinoxalin-2-amine

InChI

InChI=1S/C18H13N3S/c1-2-7-13(8-3-1)19-18-17(16-11-6-12-22-16)20-14-9-4-5-10-15(14)21-18/h1-12H,(H,19,21)

InChI Key

FMOQDZMUORZWEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2C4=CC=CS4

Origin of Product

United States

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